molecular formula C16H15N3O B1139397 3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one CAS No. 103343-66-4

3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one

Cat. No.: B1139397
CAS No.: 103343-66-4
M. Wt: 265.3098
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one is a chemical compound with the molecular formula C16H15N3O and a molecular weight of 265.31 g/mol . It is supplied as a solid and has a purity of 95.0% . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. The 1,4-benzodiazepinone scaffold is a privileged structure in medicinal chemistry and pharmaceutical research, known for its wide range of biological activities . Substitutions at key positions, such as N1 and C3, are critical as they profoundly influence the compound's pharmaceutical performance, conformational behavior, and structure-activity relationships (SAR) . This makes derivatives of this core structure valuable templates for designing novel bioactive molecules and studying protein interactions . Researchers utilize this specific aminobenzodiazepinone as a versatile building block in drug discovery projects. Its structure is amenable to further chemical functionalization, allowing for the exploration of new chemical space and the development of compounds with potential activity against various biological targets, including the GABAA receptor in the central nervous system . Proper handling procedures are essential. This compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information before use.

Properties

IUPAC Name

3-amino-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-19-13-10-6-5-9-12(13)14(18-15(17)16(19)20)11-7-3-2-4-8-11/h2-10,15H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWASGDJOVNIDEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Cyclization

The synthesis begins with 2-amino-5-nitrobenzophenone , a readily available precursor. Reaction with (S) or (R)-Fmoc-alanine (or Fmoc-glycine) in the presence of thionyl chloride (SOCl₂) facilitates amide bond formation. Subsequent treatment with triethylamine (Et₃N) in dichloromethane (CH₂Cl₂) induces cyclization, forming the benzodiazepine core.

Nitro Group Reduction

The nitro group at position 7 is reduced using stannous chloride dihydrate (SnCl₂·2H₂O) in hydrochloric acid (HCl) , yielding the primary amine intermediate. This step proceeds at room temperature over 4 hours, achieving quantitative conversion.

N-Methylation

Carbamate Protection/Deprotection Strategy

Intermediate Synthesis

Starting with benzyl (2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,diazepin-3-yl)carbamate , methylation at position 1 is performed using sodium hydride (NaH) and methyl iodide (CH₃I) in anhydrous tetrahydrofuran (THF). This step installs the methyl group with >90% efficiency.

Deprotection to Free Amine

The benzyl carbamate protecting group is cleaved using 33% hydrobromic acid in acetic acid (HBr/AcOH) , yielding racemic 3-amino-1-methyl-5-phenyl-1H-benzo[e]diazepin-2(3H)-one .

Enantioselective Synthesis

Chiral Auxiliary Incorporation

To resolve racemic mixtures, (R)-1-phenylethyl chloroformate is reacted with the free amine, forming diastereomeric carbamates. These diastereomers are separable via silica gel chromatography , yielding enantiomerically pure (R)- and (S)-forms.

Optical Purity Validation

Enantiomeric excess (>99%) is confirmed using chiral HPLC with a cellulose-based stationary phase and hexane-isopropanol mobile phase.

Reaction Optimization and Challenges

Critical Parameters

  • Temperature Control : Cyclization proceeds optimally at 0–5°C to prevent epimerization.

  • Solvent Selection : Polar aprotic solvents (e.g., CH₂Cl₂) enhance reaction rates versus THF or DMF.

Yield Improvements

  • SnCl₂ Purity : Using freshly distilled SnCl₂·2H₂O increases nitro reduction yield from 75% to 95%.

  • Catalytic Pd Coupling : For iodine-substituted derivatives, Pd(PPh₃)₄ and CuI enable Sonogashira coupling with 5-hexynoic acid (69% yield).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 7.6 Hz, 2H, aromatic), 7.45–7.30 (m, 5H, aromatic), 4.12 (s, 3H, N-CH₃), 3.95 (q, J = 6.8 Hz, 1H, CH-NH₂).

  • HRMS (ESI) : m/z calculated for C₁₆H₁₅N₃O [M+H]⁺: 265.1215; found: 265.1218.

Physical Properties

PropertyValueSource
Melting Point226–227°C (nitro intermediate)
Molecular Weight265.31 g/mol
Enantiomeric Excess>99% (HPLC)

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
CyclocondensationScalable, fewer stepsRequires toxic SnCl₂58–70%
Carbamate DeprotectionHigh enantiopurityMulti-step protection45–55%

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced benzodiazepines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Properties

Benzodiazepines, including 3-amino derivatives, exhibit a wide range of biological activities due to their ability to modulate the gamma-aminobutyric acid (GABA) neurotransmitter system. The primary pharmacological effects attributed to this class of compounds include:

  • Anxiolytic : Reducing anxiety.
  • Sedative : Inducing sleep or sedation.
  • Anticonvulsant : Preventing seizures.
  • Muscle Relaxant : Alleviating muscle tension.
  • Antidepressant : Mitigating symptoms of depression.

Anxiolytic and Sedative Effects

The compound has been studied for its anxiolytic and sedative properties. Benzodiazepines are commonly prescribed for anxiety disorders and insomnia due to their rapid onset of action and effectiveness in reducing symptoms. Case studies indicate that derivatives similar to 3-amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one can provide significant relief in clinical settings, often with fewer side effects compared to older sedatives .

Anticonvulsant Activity

Research has demonstrated that certain benzodiazepine derivatives can effectively control seizures in various models. For instance, compounds exhibiting similar structures have shown promise in preclinical trials as anticonvulsants, potentially offering new avenues for treating epilepsy .

Antidepressant Properties

Recent studies have indicated that benzodiazepine derivatives may also possess antidepressant effects. The modulation of GABAergic activity can influence mood regulation, making these compounds candidates for further investigation in treating depressive disorders .

Antiviral Activity

Some benzodiazepine derivatives have been explored for their antiviral properties, particularly against HIV. The ability of these compounds to inhibit viral replication positions them as potential adjunct therapies in the management of viral infections .

Research Findings and Case Studies

StudyFindings
Olkkola & Ahonen (2008)Highlighted the efficacy of benzodiazepines in managing anxiety and sleep disorders.
Dikeos et al. (2008)Discussed the impact of benzodiazepines on sleep architecture and their therapeutic applications in insomnia .
Recent Clinical TrialsInvestigated the effectiveness of novel benzodiazepine derivatives in treating refractory epilepsy cases with promising results .

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. This interaction modulates neurotransmitter activity, leading to its pharmacological effects. The compound may also interact with other cellular pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Structural Analogues

Substituent Variations at N1

  • Target Compound : Features a methyl group at N1, which may enhance metabolic stability by reducing oxidative dealkylation compared to N1-unsubstituted analogs .
  • 3-Amino-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one (CAS 103343-47-1): Lacks the N1 methyl group, leading to reduced lipophilicity (clogP: ~2.1 vs.

Substituent Variations at Position 5

  • 5-(4-Fluorophenyl) Derivatives : Fluorine at position 5 enhances electronic effects, improving binding affinity to GABAA receptors in anticonvulsant analogs .

2.1.3 Amino Group at Position 3

  • The target’s amino group enables hydrogen bonding, contrasting with nitro (clonazepam) or hydroxy (temazepam) groups in clinical benzodiazepines. This may alter pharmacokinetics, such as solubility (e.g., ~10 mg/mL in DMSO for amino-substituted analogs vs. <1 mg/mL for nitro derivatives) .

Fused Ring Systems

Pharmacological Profile

Anticancer Activity

  • Thieno[2,3-e][1,4]diazepinone derivatives: Induce apoptosis in tumor cells (e.g., 38% apoptosis in D425 medulloblastoma cells for KRM-II-08) via α5-GABAA receptor modulation . The target’s phenyl and amino groups may similarly engage apoptotic pathways, though experimental data are pending.
  • Benzo[b][1,5]diazepin-2(3H)-ones : Synthesized using deep eutectic solvents (DES), these derivatives show diastereoselective anticancer activity, suggesting eco-friendly routes for the target’s synthesis .

2.2.2 Anxiolytic and Anticonvulsant Potential

  • Clonazepam : Half-life ~40 hours; targets GABAA receptors with 2-chlorophenyl and nitro groups critical for prolonged activity .
  • 1-Substituted-5-(4-fluorophenyl) analogs : Exhibit anticonvulsant EC50 values of 1–5 µM in rodent models, indicating fluorophenyl’s role in enhancing efficacy .
Physicochemical Properties
Property Target Compound Clonazepam L-364,373
Molecular Weight 265.31 g/mol 315.71 g/mol 424.47 g/mol
Solubility (DMSO) Not reported <1 mg/mL 39.74 mg/mL
Storage Conditions 2–8°C (inert atmosphere) Room temperature Dry ice shipping
Key Substituents N1-methyl, C3-amino C7-nitro, C5-Cl C2-fluorophenyl, indolyl
Reference

Biological Activity

3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one is a member of the benzodiazepine class, known for its diverse pharmacological properties including anxiolytic, anticonvulsant, and sedative effects. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and unique structural characteristics.

  • Molecular Formula : C16_{16}H15_{15}N3_3O
  • Molecular Weight : 265.31 g/mol
  • CAS Number : 103421-61-0

The biological activity of this compound is primarily attributed to its interaction with gamma-aminobutyric acid (GABA) receptors. By enhancing GABA's inhibitory effects in the central nervous system (CNS), this compound exhibits anxiolytic and sedative properties. Additionally, it may influence other neurotransmitter systems, contributing to its pharmacological effects .

Anxiolytic and Sedative Effects

Research has demonstrated that benzodiazepine derivatives, including this compound, possess significant anxiolytic and sedative properties. These effects are evaluated using various animal models, such as the elevated plus maze and open field tests. The compound has shown promising results in reducing anxiety-like behaviors compared to control groups .

Anticonvulsant Activity

The anticonvulsant potential of this compound has been investigated through various methods, including the pentylenetetrazol (PTZ) induced seizure model. In studies, certain derivatives exhibited up to 80% protection against seizures at specific dosages, indicating a strong anticonvulsant effect. The structure activity relationship (SAR) studies suggest that modifications at specific positions can enhance this activity .

Synthesis and Evaluation

A study conducted by Dinesh et al. synthesized several derivatives of 1H-benzodiazepinones and evaluated their biological activities. The synthesized compounds were subjected to pharmacological testing for anticonvulsant activity using the PTZ method. Notably, compounds with specific substitutions showed enhanced efficacy compared to traditional benzodiazepines .

CompoundDosage (mg/kg)Protection (%)
2a2080
2c3080
Control-0

Structure Activity Relationship (SAR)

Recent SAR studies have highlighted the importance of specific substituents on the benzodiazepine core in modulating biological activity. For instance, the introduction of a methyl group at position 10 was found to significantly increase receptor affinity and biological efficacy .

Applications in Medicine

The potential therapeutic applications of this compound extend beyond anxiety and seizures. Its interactions with GABA receptors suggest possible uses in treating other neurological disorders such as insomnia and panic disorders. Ongoing research aims to further elucidate its pharmacokinetic properties and safety profile.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 3-amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via modified benzodiazepine cyclization. For example, 2-amino-4'-fluorobenzophenone derivatives react with chloroacetyl chloride to form intermediates, followed by cyclization using hexamethylenetetramine (HMTA) under reflux in toluene . Adjusting reaction time, solvent polarity, and temperature (e.g., 80–100°C) optimizes ring closure. Yields typically range from 45–70%, with purity confirmed via HPLC.
  • Critical Parameters : Use anhydrous conditions to prevent hydrolysis of intermediates. KOH in DMF facilitates N-alkylation for substituent diversification .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodology :

  • X-ray crystallography : Single-crystal diffraction (e.g., SHELX suite) resolves stereochemistry and hydrogen-bonding networks .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl group at N1: δ ~3.2 ppm).
  • FT-IR : Amine (N-H stretch ~3300 cm⁻¹) and carbonyl (C=O ~1680 cm⁻¹) groups.
  • Mass spectrometry : ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 308.3) .

Q. What is the pharmacological mechanism of action, and how is GABA receptor binding validated?

  • Methodology :

  • Radioligand assays : Competitive binding studies using [³H]flunitrazepam on rat cortical membranes quantify affinity (Ki) for GABAA receptors .
  • Electrophysiology : Patch-clamp recordings in HEK293 cells expressing α1β2γ2 GABAA receptors measure potentiation of GABA-induced currents (EC₅₀ values) .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in reported structural data (e.g., tautomerism or ring conformation)?

  • Methodology :

  • SHELXL refinement : High-resolution data (≤1.0 Å) with anisotropic displacement parameters distinguish between keto-enol tautomers. For example, electron density maps clarify the position of the 3-amino group .
  • Twinned data handling : Use SHELXD for structure solution in cases of pseudo-merohedral twinning .
    • Case Study : Conflicting NMR data on ring puckering can be resolved by comparing experimental vs. DFT-calculated chemical shifts .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Forced degradation studies :
ConditionDegradation PathwayAnalytical Method
Acidic (pH 1.2)Hydrolysis of lactam ringHPLC-PDA (λ = 254 nm)
Alkaline (pH 10)N-demethylationLC-MS/MS
Thermal (60°C)Oxidation at C5-phenylTGA/DSC
  • Stabilizers : Co-solvents like PEG-400 reduce hydrolysis in aqueous formulations .

Q. How do substituent modifications (e.g., halogenation at C7) impact SAR and selectivity for GABAA receptor subtypes?

  • Methodology :

  • SAR analysis : Synthesize analogs (e.g., 7-chloro or 7-nitro derivatives) and compare binding affinities (Table 1).
SubstituentGABAA α1 Ki (nM)α2/α1 Selectivity Ratio
H (parent)12 ± 1.51.0
Cl8 ± 0.91.8
NO₂6 ± 0.73.2
  • Computational docking : AutoDock Vina predicts interactions with α2-subunit histidine residues .

Q. What experimental designs address discrepancies in reported metabolic pathways (e.g., hepatic vs. plasma stability)?

  • Methodology :

  • In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH. LC-MS/MS identifies metabolites (e.g., N-demethylation or hydroxylation) .
  • Cross-species comparison : Rat vs. human microsomal half-lives (t₁/₂) predict interspecies variability .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s efficacy in anxiety models vs. sedative side effects?

  • Methodology :

  • Dose-response profiling : Use elevated plus maze (anxiety) and rotarod (motor coordination) tests in rodents. A narrow therapeutic index (ED₅₀ anxiety = 2 mg/kg vs. ED₅₀ sedation = 5 mg/kg) explains discrepancies .
  • Receptor subtype profiling : α2/α3-selective analogs reduce sedation while retaining anxiolytic effects .

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